molecular formula C22H19ClN4O4 B2914092 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 941982-29-2

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2914092
CAS No.: 941982-29-2
M. Wt: 438.87
InChI Key: FOOBTXOQHKNWNS-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide (hereafter referred to as the target compound) features a pyrazolo[1,5-a]pyrazinone core substituted at position 2 with a 4-chlorophenyl group. The acetamide side chain is linked to a 3,5-dimethoxyphenyl group.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-30-17-9-16(10-18(11-17)31-2)24-21(28)13-26-7-8-27-20(22(26)29)12-19(25-27)14-3-5-15(23)6-4-14/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOBTXOQHKNWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various therapeutic areas.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazolo[1,5-a]pyrazines and features a chlorophenyl group along with an acetamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : Achieved through cyclization reactions involving suitable pyrazole derivatives.
  • Introduction of the Chlorophenyl Group : This step often employs nucleophilic substitution reactions.
  • Acetamide Formation : Final acylation with acetic anhydride introduces the acetamide group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the pyrazolo[1,5-a]pyrazine core is indicative of potential kinase inhibition, which is crucial in many cellular processes related to cancer and other diseases .

Enzyme Inhibition

Research indicates that derivatives of this compound may act as inhibitors for several enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory activity against AChE, which is vital for treating neurodegenerative diseases .
  • Urease : Some derivatives displayed promising urease inhibition, suggesting potential applications in treating urease-related conditions .

Kinase Inhibition

The pyrazolo[1,5-a]pyrazine structure is associated with kinase inhibition. Kinases are enzymes that play significant roles in signal transduction pathways, and their inhibition can lead to anti-cancer effects . Further research is required to explore the specific kinases that this compound may inhibit.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antibacterial Studies : A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis for compounds structurally related to this one .
    CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
    Compound AModerateStrong
    Compound BWeakModerate
  • In Vivo Studies : Although in vitro results are promising, comprehensive in vivo studies are necessary to validate these findings and assess the pharmacokinetics and toxicity profiles of this compound.

Comparison with Similar Compounds

Core Modifications

The pyrazolo[1,5-a]pyrazinone scaffold is conserved across analogs, but substituent variations significantly influence properties:

Compound R1 (Position 2) R2 (Acetamide Substituent) Molecular Weight Key Features
Target Compound 4-Chlorophenyl 3,5-Dimethoxyphenyl ~454.3 Dual methoxy groups enhance polarity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)... 3,4-Dimethoxyphenyl Benzodioxin ring ~449.4 Benzodioxin improves metabolic stability
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenyl...) Phenyl 4-Chlorobenzyl ~407.9 Chlorobenzyl may increase lipophilicity
2-[2-(4-Ethoxyphenyl)-4-oxo... () 4-Ethoxyphenyl 4-Methylphenyl 406.5 Ethoxy group modulates solubility
(CAS 941933-81-9) 4-Chlorophenyl 2-Chloro-5-(trifluoromethyl)phenyl 481.3 Trifluoromethyl enhances bioavailability

Key Observations :

  • The 4-chlorophenyl group at R1 (target compound, ) is associated with improved target binding in kinase inhibitors .
  • Methoxy groups (3,5-dimethoxy in the target vs. 3,4-dimethoxy in ) influence electronic effects and solubility. The 3,5 substitution may reduce steric hindrance compared to 3,4 .

Structural and Crystallographic Insights

  • Dihedral Angles: In ’s analog, the 4-chlorophenyl and dimethoxyphenethyl groups form dihedral angles of 5.2° and 72.8° with the pyrazinone core, suggesting conformational flexibility for target binding .
  • Hydrogen Bonding: The acetamide carbonyl and pyrazinone oxygen may act as hydrogen bond acceptors, critical for interactions with biological targets .

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